molecular formula C19H17FN2O3 B2456996 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 953251-91-7

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2456996
CAS RN: 953251-91-7
M. Wt: 340.354
InChI Key: KIIRAJQPACNHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide, commonly known as FLX475, is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Scientific Research Applications

Novel Antipsychotic Agents

Research on derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share some structural features with the compound , highlights their potential as novel antipsychotic agents. These compounds exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common target for existing antipsychotic medications. This distinct mechanism suggests a new therapeutic pathway for managing psychosis without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Antitumor Activities

The synthesis and biological evaluation of novel isoxazole compounds, including intermediates like N-[[3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]acetamide, have shown promising antitumor activities. Such studies contribute to the ongoing search for effective cancer therapies by exploring the cytotoxic properties of isoxazole derivatives against various cancer cell lines, indicating their potential as cancer therapeutic agents (Qi Hao-fei, 2011).

Anti-inflammatory Activity

Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has revealed significant anti-inflammatory activity. This highlights the compound's relevance in designing new anti-inflammatory agents, offering a potential pathway for the treatment of inflammatory disorders (K. Sunder & Jayapal Maleraju, 2013).

Antimicrobial Activity

Aqueous phase synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes, including derivatives with a 4-fluorophenyl group, has been studied for their antimicrobial activity. These compounds showed activity against a gram-positive bacterium, Staphylococcus aureus, indicating their potential as antimicrobial agents and highlighting the importance of structural variations in enhancing biological activity (Anita R. Banpurkar, Sachin S. Wazalwar, & F. Perdih, 2018).

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-17-8-2-13(3-9-17)10-19(23)21-12-16-11-18(25-22-16)14-4-6-15(20)7-5-14/h2-9,11H,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIRAJQPACNHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.